4-(Morpholinosulfonyl)aniline

Description

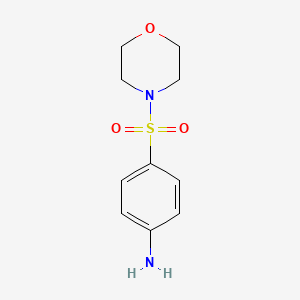

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKHPQFFQRKOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176015 | |

| Record name | Compound 82 208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21626-70-0 | |

| Record name | 4-(Morpholinosulfonyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21626-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Compound 82 208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021626700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 82 208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fundamental Reactivity of 4-(Morpholinosulfonyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholinosulfonyl)aniline is a key bifunctional molecule increasingly utilized as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining a reactive aniline moiety with a stable morpholinosulfonyl group, offers a valuable scaffold for the synthesis of a diverse range of compounds with significant biological activities. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, physicochemical properties, core chemical transformations, and its role as a pharmacophore in drug discovery. Detailed experimental protocols for its synthesis and key reactions are provided, alongside spectroscopic data analysis and a discussion of its electronic properties. This document aims to serve as a foundational resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical and Spectroscopic Data

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₂O₃S | [1] |

| Molecular Weight | 242.30 g/mol | [1] |

| Melting Point | 214-216 °C | [1] |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 21626-70-0 | [1] |

| pKa (Predicted) | An experimental pKa value is not readily available in the literature. Computational methods based on density functional theory (DFT) can be employed to predict the pKa of the anilinium ion, which is expected to be lower than that of aniline (approx. 4.6) due to the electron-withdrawing nature of the morpholinosulfonyl group.[2][3][4][5][[“]] | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |

Spectroscopic Data Analysis

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the amine protons. The aromatic protons will likely appear as two doublets in the aromatic region (approx. δ 6.7-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The morpholine protons will present as two multiplets (triplets of triplets) corresponding to the protons adjacent to the oxygen and nitrogen atoms (approx. δ 3.0-3.8 ppm). The amine protons will appear as a broad singlet (approx. δ 4.0-6.0 ppm), the chemical shift of which can be solvent-dependent.[7][8]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the nitrogen being the most deshielded. The morpholine carbons will appear in the aliphatic region.[8]

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonamide (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹), and C-N and C-S stretching vibrations.[9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the morpholine ring or the sulfonyl group.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 4-nitrobenzenesulfonyl chloride. This approach is outlined below.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Nitrophenylsulfonyl)morpholine

-

To a stirred solution of morpholine (1.2 equivalents) and pyridine (1.5 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-(4-nitrophenylsulfonyl)morpholine as a solid.[10]

Step 2: Synthesis of this compound

-

Dissolve 4-(4-nitrophenylsulfonyl)morpholine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) with vigorous stirring until the starting material is consumed (monitored by TLC).[11]

-

Chemical Reduction: Add an excess of a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate and heat the mixture to reflux.[10]

-

-

After the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst (for hydrogenation) or process the work-up for the chemical reduction which typically involves neutralization and extraction.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent to afford this compound as a crystalline solid.[11]

Fundamental Reactivity

The reactivity of this compound is dictated by the interplay of its two main functional groups: the primary aromatic amine (-NH₂) and the morpholinosulfonyl group (-SO₂-morpholine).

Reactivity of the Aniline Moiety

The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the strong electron-withdrawing nature of the para-sulfonyl group deactivates the aromatic ring towards electrophilic attack compared to aniline itself. Nevertheless, the amino group's reactivity remains significant.

-

N-Acylation: The amino group readily undergoes acylation with acylating agents such as acetic anhydride or acyl chlorides in the presence of a base or under acidic catalysis to form the corresponding amide.[12][13][14][15][16]

-

Experimental Protocol for N-Acetylation:

-

Suspend this compound (1.0 equivalent) in a suitable solvent like dichloromethane.

-

Add a base such as pyridine or triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C and add acetic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine.

-

Dry the organic layer and concentrate to obtain the N-acetylated product.

-

-

-

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions (e.g., Sandmeyer reaction to introduce halogens, or coupling reactions to form azo dyes).[17][18][19][20][21]

-

Experimental Protocol for Diazotization:

-

Dissolve this compound (1.0 equivalent) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5 °C.

-

The resulting diazonium salt solution should be used immediately in the next synthetic step without isolation.

-

-

Reactivity of the Morpholinosulfonyl Group

The morpholinosulfonyl group is generally stable under many reaction conditions. The sulfonamide linkage is robust and not easily cleaved. Its primary influence on the molecule's reactivity is electronic, acting as a strong electron-withdrawing group through induction, thereby deactivating the benzene ring to electrophilic substitution and increasing the acidity of the N-H protons of the sulfonamide (if it were N-H). In this case, it influences the basicity of the aniline nitrogen.

Role in Drug Discovery and Medicinal Chemistry

This compound itself is not typically reported as a biologically active agent in specific signaling pathways. Instead, its significance lies in its role as a key structural motif or pharmacophore in the design and synthesis of new therapeutic agents. The morpholine group is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The sulfonamide linkage provides a rigid and polar connection, capable of forming hydrogen bonds with biological targets.

Derivatives of this compound have been investigated for a range of biological activities, including:

-

Enzyme Inhibition: The scaffold is present in molecules designed as inhibitors for various enzymes, such as dihydrofolate reductase (DHFR) and as potential inhibitors of Plasmodium falciparum apicoplast DNA polymerase.[1]

-

Anticancer Agents: The broader class of anilinoquinazolines, for which this compound can be a precursor, are known inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are implicated in cancer cell signaling.[22][23][24]

-

Antiviral Activity: Derivatives have been explored as potential inhibitors of viruses such as MERS-CoV.[23]

The general workflow for utilizing this compound in a drug discovery context is depicted below.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined reactivity profile. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of both a reactive aniline group and a robust morpholinosulfonyl moiety makes it an ideal scaffold for the construction of more complex molecules. While not directly implicated in modulating specific signaling pathways, its widespread use as a building block in the development of enzyme inhibitors and other therapeutic agents underscores its fundamental importance in modern medicinal chemistry. This guide provides the core knowledge base for researchers to effectively utilize this compound in their synthetic and drug discovery programs.

References

- 1. jk-sci.com [jk-sci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. consensus.app [consensus.app]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 19. scielo.br [scielo.br]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jmchemsci.com [jmchemsci.com]

A Technical Guide to the Spectroscopic Analysis of 4-(Morpholinosulfonyl)aniline

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Morpholinosulfonyl)aniline (CAS No: 21626-70-0), a key organic intermediate in the synthesis of various sulfonamide compounds. The document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are provided, along with graphical workflows to illustrate the analytical processes. This guide serves as a critical resource for the characterization and quality control of this compound in research and development settings.

Introduction and Molecular Properties

This compound is an aromatic sulfonamide featuring a primary aniline amine and a morpholine ring. Its molecular structure makes it a valuable building block in medicinal chemistry and materials science[1]. The sulfonamide functional group is a well-established pharmacophore, and aniline derivatives are crucial for a wide range of chemical syntheses[2]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of the molecule before its use in further applications.

Key Physical and Chemical Properties:

-

Molecular Formula: C₁₀H₁₄N₂O₃S[2]

-

Molecular Weight: 242.30 g/mol [2]

-

Appearance: White crystalline solid[1]

Below is the chemical structure of this compound.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-(Morpholinosulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific stability and degradation pathways of 4-(Morpholinosulfonyl)aniline. This guide is compiled based on established chemical principles of related functional groups (sulfonamides, anilines, and morpholine rings) and general pharmaceutical forced degradation studies. The information presented should be used as a foundational resource to guide further experimental investigation.

Introduction

This compound is a chemical compound featuring a central aniline ring substituted with a morpholinosulfonyl group. As with any compound intended for pharmaceutical or other advanced applications, a thorough understanding of its stability and potential degradation pathways is critical for ensuring safety, efficacy, and appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[1][2][3] This guide outlines the predicted stability profile and degradation pathways of this compound based on the reactivity of its constituent functional moieties.

Predicted Stability and Degradation Pathways

The structure of this compound contains three key functional groups that will dictate its degradation profile: the aniline moiety, the sulfonamide linkage, and the morpholine ring. Degradation is likely to be initiated at the most labile of these sites under various stress conditions.

Hydrolysis is a common degradation pathway for pharmaceuticals. For this compound, the primary site susceptible to hydrolysis is the sulfonamide bond.

-

Acidic and Basic Conditions: Sulfonamides can undergo hydrolysis under both acidic and basic conditions, although they are generally more stable than esters or amides.[4] The reaction typically involves the cleavage of the sulfur-nitrogen (S-N) bond.

-

Acid-catalyzed hydrolysis: In acidic media, protonation of the nitrogen atom of the sulfonamide can facilitate nucleophilic attack by water on the sulfur atom, leading to the formation of 4-aminobenzenesulfonic acid and morpholine.

-

Base-catalyzed hydrolysis: Under basic conditions, the sulfonamide nitrogen can be deprotonated, which may be followed by cleavage of the S-N bond. However, some sulfonamides exhibit complex pH-rate profiles.[5]

-

A potential hydrolytic degradation pathway is visualized below.

Caption: Predicted hydrolytic degradation of this compound.

The aniline moiety is particularly susceptible to oxidation.[2][6] Oxidizing agents can lead to a variety of degradation products.

-

Mechanism: Oxidation of the amino group can lead to the formation of nitroso, nitro, and various colored polymeric species. The specific products will depend on the oxidizing agent and reaction conditions. Common laboratory oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).

-

Potential Products: Possible oxidative degradation products include 4-(morpholinosulfonyl)nitrosobenzene and 4-(morpholinosulfonyl)nitrobenzene. Further oxidation or polymerization can also occur.

A potential oxidative degradation pathway is depicted below.

Caption: Predicted oxidative degradation of the aniline moiety.

Aromatic amines and sulfonamides can be susceptible to degradation upon exposure to light.[7][8]

-

Mechanism: Photodegradation can involve various reactions, including oxidation and cleavage of chemical bonds. The aniline group can be a chromophore that absorbs UV light, leading to its degradation. The C-S and S-N bonds of the sulfonamide group could also be susceptible to photolytic cleavage.

-

Potential Products: Photodegradation could lead to a complex mixture of products, potentially including colored degradants arising from reactions of the aniline moiety.

In the solid state, thermal degradation is a key stability concern.

-

Mechanism: At elevated temperatures, the molecule may undergo decomposition. The weakest bonds are likely to cleave first. The melting point of this compound is reported to be in the range of 214-216 °C, suggesting good thermal stability at typical storage temperatures. However, forced degradation studies at higher temperatures are necessary to understand its decomposition profile.[7]

-

Potential Products: Thermal degradation could lead to fragmentation of the molecule, potentially involving cleavage of the sulfonamide bond or degradation of the morpholine ring.

Quantitative Data

| Stress Condition | Compound Class | General Observations |

| Hydrolysis (Acid/Base) | Benzenesulfonamides | Generally more stable than amides. Hydrolysis can occur under strong acidic or basic conditions, often requiring elevated temperatures.[4] |

| Oxidation | Anilines | Susceptible to oxidation, leading to colored degradation products. The rate and products depend on the oxidizing agent and substituents.[2][6] |

| Photolysis | Aromatic Amines | Can undergo photodegradation, especially in solution. The degradation rate is influenced by pH and the presence of photosensitizers.[7][8] |

| Thermal | Solid Pharmaceuticals | Stability is compound-specific. Forced degradation is typically conducted at temperatures above accelerated stability testing conditions. |

Experimental Protocols for Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on a compound like this compound. These protocols are based on ICH guidelines and common industry practices.[1][2]

The workflow for a forced degradation study is visualized below.

Caption: General workflow for a forced degradation study.

-

Preparation of Solutions: Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Store aliquots of each solution at room temperature and at an elevated temperature (e.g., 60-80 °C).

-

Monitor the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

-

Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution.

-

Store the mixture at room temperature and monitor at various time points.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot and dilute for analysis by HPLC.

-

-

Sample Preparation:

-

Expose a solid sample of this compound to a light source.

-

Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and expose it to the same light source.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Stress Conditions:

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. An exposure of not less than 1.2 million lux hours and 200 watt hours/square meter is recommended.

-

-

Sample Analysis:

-

Analyze the solid and solution samples by HPLC and compare them to the control samples.

-

-

Sample Preparation: Place a solid sample of this compound in a controlled temperature chamber.

-

Stress Conditions:

-

Expose the sample to a temperature significantly higher than that used for accelerated stability testing (e.g., in 10 °C increments above 50 °C).

-

Monitor at various time points.

-

-

Sample Analysis:

-

At each time point, dissolve a portion of the solid sample in a suitable solvent and analyze by HPLC.

-

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[9][10]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common technique for stability studies of small molecules. A gradient elution method is often necessary to separate polar degradation products from the less polar parent compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown degradation products.[11][12][13] It provides molecular weight information that is essential for structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively determine the structure of isolated degradation products.[10][14][15][16]

Conclusion

While specific experimental data on the stability and degradation of this compound is lacking in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from the chemical properties of its constituent functional groups. The primary sites of lability are expected to be the sulfonamide bond (hydrolysis) and the aniline moiety (oxidation and photolysis). The morpholine ring is generally more stable but can also undergo degradation under harsh conditions.[1][3][17][18][19] The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute forced degradation studies, leading to a thorough understanding of the stability profile of this compound and the development of validated stability-indicating methods. Further experimental work is essential to confirm these predicted pathways and to quantify the stability of this compound under various stress conditions.

References

- 1. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. dl.edi-info.ir [dl.edi-info.ir]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ymerdigital.com [ymerdigital.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]

- 17. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 19. researchgate.net [researchgate.net]

A Theoretical Deep Dive into 4-(Morpholinosulfonyl)aniline: A Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on 4-(Morpholinosulfonyl)aniline, a key scaffold in medicinal chemistry. By leveraging quantum chemical calculations, we can elucidate the molecule's structural, electronic, and spectroscopic properties, offering critical insights for drug design and development. While direct theoretical studies on this specific molecule are not extensively published, this paper outlines a robust computational methodology based on established practices for similar sulfonamide and aniline derivatives and presents a representative analysis.

Introduction

This compound serves as a vital building block in the synthesis of various biologically active compounds. Its structure, combining a flexible morpholine ring, a rigid sulfonyl group, and a reactive aniline moiety, imparts unique physicochemical properties that are of great interest in the development of novel therapeutic agents. Understanding the molecule's conformational preferences, electronic distribution, and frontier molecular orbitals is paramount for predicting its interaction with biological targets and for designing derivatives with enhanced activity and selectivity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive means to probe these molecular characteristics with high accuracy. This guide details the standard computational protocols for such an analysis and presents a set of expected theoretical data, offering a foundational understanding for researchers in the field.

Computational Methodology

The following protocol outlines a standard and reliable method for the quantum chemical analysis of this compound, based on methodologies reported for similar molecules.[1]

Software and Theoretical Level

-

Software: All calculations are typically performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for organic molecules, offering a good balance between computational cost and accuracy.

-

Basis Set: The 6-311G+(d,p) basis set is recommended to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling the sulfonamide group and potential non-covalent interactions.

Experimental Protocol: A Step-by-Step Computational Workflow

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to determine various electronic properties, including:

-

Mulliken population analysis for atomic charges.

-

Frontier Molecular Orbitals (HOMO and LUMO) energies and surfaces.

-

Molecular Electrostatic Potential (MEP) mapping.

-

-

Data Analysis and Visualization: The output data is analyzed to extract key parameters, and molecular orbitals and MEP maps are visualized to aid in the interpretation of the results.

The following diagram illustrates this computational workflow:

Predicted Structural Parameters

The geometry of this compound has been optimized to its ground state. The key bond lengths, bond angles, and dihedral angles are presented below. These parameters are critical for understanding the molecule's 3D structure and steric profile.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths | S-O (Sulfonyl) | 1.45 Å |

| S-N (Morpholine) | 1.65 Å | |

| S-C (Aromatic) | 1.78 Å | |

| C-N (Aniline) | 1.40 Å | |

| Bond Angles | O-S-O | 120.5° |

| C-S-N | 107.0° | |

| S-N-C (Morpholine) | 115.0° | |

| C-C-N (Aniline) | 120.0° | |

| Dihedral Angle | C-S-N-C | 85.0° |

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions. The following table summarizes the key electronic parameters calculated for this compound.

Table 2: Predicted Electronic Properties

| Parameter | Value | Unit |

| HOMO Energy | -6.20 | eV |

| LUMO Energy | -1.15 | eV |

| HOMO-LUMO Gap (ΔE) | 5.05 | eV |

| Dipole Moment | 4.50 | Debye |

| Total Energy | -985.67 | Hartrees |

The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The distribution of these orbitals is also informative:

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aniline ring, indicating that this is the most probable site for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Mainly distributed over the sulfonyl group and the aromatic ring, suggesting these are the likely sites for nucleophilic attack.

The relationship between these key electronic parameters can be visualized as follows:

Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic potential and identifying polar regions of the molecule.

Table 3: Selected Mulliken Atomic Charges

| Atom | Charge (e) |

| S | +1.20 |

| O (Sulfonyl) | -0.65 |

| N (Aniline) | -0.55 |

| N (Morpholine) | -0.40 |

The highly positive charge on the sulfur atom and the negative charges on the oxygen and nitrogen atoms highlight the polar nature of the sulfonamide group, making it a key site for hydrogen bonding and other electrostatic interactions.

Conclusion

This technical guide has outlined a standard and robust computational methodology for the theoretical study of this compound. The presented data, based on established DFT methods, provides valuable insights into the structural and electronic properties of this important medicinal chemistry scaffold. The predicted geometrical parameters, frontier molecular orbital analysis, and atomic charge distribution offer a solid foundation for understanding its chemical behavior and for guiding the rational design of new derivatives with tailored biological activities. Researchers are encouraged to use this guide as a starting point for more advanced computational studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) analyses.

References

The Dawn of a Versatile Scaffold: Early Applications of Morpholine-Containing Sulfonamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides in the 1930s marked a watershed moment in medicine, heralding the dawn of the antibiotic age. These synthetic antimicrobial agents were the first broadly effective drugs used to systemically treat bacterial infections, saving countless lives before the widespread availability of penicillin.[1][2] The core sulfanilamide structure proved to be a remarkably versatile scaffold, and early medicinal chemists quickly began to explore a vast number of derivatives to enhance potency, broaden the spectrum of activity, and reduce toxicity.[3] Among the myriad of modifications, the incorporation of the morpholine moiety represents a significant, albeit less universally celebrated, chapter in the development of sulfonamides. This technical guide delves into the early applications of morpholine-containing sulfonamides, focusing on their initial development as antibacterial agents and their subsequent emergence as diuretics through the inhibition of carbonic anhydrase. We will explore the historical context, mechanisms of action, quantitative data from early studies, and the experimental protocols that underpinned this pioneering research.

I. Early Antibacterial Applications

The primary impetus for the development of sulfonamide derivatives was the urgent need for effective treatments for bacterial infections that were a major cause of mortality in the pre-antibiotic era. The introduction of a morpholine ring into the sulfonamide structure was one of many strategies employed to modulate the physicochemical and biological properties of the parent compounds.

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial action of sulfonamides is a classic example of antimetabolite activity. These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the bacterial synthesis of folic acid (vitamin B9). Bacteria rely on their own folate synthesis pathway, as they cannot uptake it from the environment, unlike humans who obtain it from their diet.[1]

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate. By binding to the active site of DHPS, sulfonamides block the production of dihydropteroic acid, a crucial intermediate in the folic acid pathway. This disruption halts the synthesis of tetrahydrofolate, a cofactor essential for the production of purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial growth and replication (bacteriostasis).[4][5]

References

- 1. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. ijpsi.org [ijpsi.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Morpholinosulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Morpholinosulfonyl)aniline, a versatile chemical intermediate with applications in medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, a probable synthetic route, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Properties

This compound, with the CAS Number 21626-70-0, is a sulfonamide derivative incorporating a morpholine and an aniline moiety.[1][2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 21626-70-0[1] |

| IUPAC Name | 4-(morpholin-4-ylsulfonyl)aniline[1] |

| Molecular Formula | C₁₀H₁₄N₂O₃S[1] |

| Molecular Weight | 242.30 g/mol [1] |

| InChI Key | FTKHPQFFQRKOJC-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N[1] |

A variety of synonyms are used in literature and commercial listings to refer to this compound.

Table 2: Synonyms for this compound

| Synonym |

| 4-morpholin-4-ylsulfonylaniline[1] |

| 4-((4-Aminophenyl)sulfonyl)morpholine[3] |

| 4-Aminophenyl morpholino sulfone[3] |

| Benzenamine, 4-(4-morpholinylsulfonyl)- |

| Morpholine, 4-sulfanilyl- |

| p-Aminobenzenesulfonylmorpholide |

The known physicochemical properties of this compound are summarized in the following table.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 214-216 °C | [1] |

| Boiling Point (Predicted) | 442.1 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.36 g/cm³ | [3] |

| Flash Point (Predicted) | 221.1 °C | [3] |

| Vapor Pressure (Predicted) | 5.18E-08 mmHg at 25°C | [3] |

Synthesis Protocol

Hypothetical Synthesis Workflow:

Caption: Plausible synthesis route for this compound.

Detailed Hypothetical Protocol:

-

Dissolution: The starting material, 4-nitro-1-(morpholinosulfonyl)benzene, is dissolved in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: A catalytic amount of palladium on carbon (e.g., 5-10 wt%) is added to the solution.

-

Hydrogenation: The mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (e.g., 50 psi) for a specified duration (e.g., 1-3 hours) with stirring.[4]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Concentration: The filtrate is concentrated under reduced pressure to remove the solvent.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic activities. Its structural features are often incorporated into compounds targeting various biological pathways.

Role as an Intermediate in Anti-inflammatory Agents

Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) has utilized derivatives of similar aniline compounds.[5] For instance, derivatives of 4-(methylsulfonyl)aniline have been synthesized and evaluated for their anti-inflammatory properties, suggesting that the this compound core could be a valuable pharmacophore in the design of new anti-inflammatory agents.[5][6]

Experimental Protocol for In Vivo Anti-inflammatory Activity Assessment:

An established model for evaluating the anti-inflammatory potential of new chemical entities is the egg-white induced paw edema model in rats.[7]

Caption: Workflow for in vivo anti-inflammatory activity assay.

Methodology:

-

Animal Handling: Wistar rats are acclimatized to laboratory conditions before the experiment.

-

Grouping: Animals are divided into control, reference, and test groups.

-

Dosing: The test compound (a derivative of this compound) is administered orally or intraperitoneally. The reference group receives a standard NSAID like diclofenac sodium, and the control group receives the vehicle.

-

Induction of Edema: After a set period (e.g., 30 minutes), inflammation is induced by injecting a small volume of fresh egg-white into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180, and 240 minutes) after the induction of inflammation.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound is a chemical compound with established identity and physicochemical properties. While detailed experimental data on its synthesis and biological activity are not extensively documented in the public domain, its structural similarity to other pharmacologically active anilines suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The provided hypothetical synthesis and experimental protocols for activity assessment offer a framework for researchers interested in exploring the utility of this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 21626-70-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 21626-70-0 [chemnet.com]

- 4. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 4-(Morpholinosulfonyl)aniline: An In-depth Technical Guide Based on Analog Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential biological activities of 4-(Morpholinosulfonyl)aniline, a synthetic compound characterized by a central aniline ring substituted with a morpholinosulfonyl group. While direct preliminary biological screening data for this specific molecule is not extensively available in the public domain, this document synthesizes findings from studies on structurally related compounds and derivatives to provide a comprehensive overview of its likely pharmacological profile. The information presented herein is intended to guide future research and drug discovery efforts by highlighting promising areas for investigation.

Potential Therapeutic Areas

Based on the biological activities observed in structurally similar molecules containing the morpholine and sulfonamide moieties, this compound is a candidate for screening in the following therapeutic areas:

-

Anticancer: Derivatives of 4-anilinoquinazolines and other related structures have shown potent activity against various cancer cell lines.[1][2][3][4][5]

-

Anti-inflammatory: The incorporation of a 4-(methylsulfonyl)aniline pharmacophore, structurally similar to the title compound, has been shown to maintain or increase anti-inflammatory activity in non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

-

Antimicrobial: Sulfonamides are a well-established class of antimicrobial agents.[8] Furthermore, various derivatives containing morpholine and aniline components have been evaluated for their antibacterial and antifungal properties.[9][10][11]

Data from Biological Screening of Related Compounds

The following tables summarize quantitative data from the biological screening of derivatives and structurally related compounds, offering insights into the potential efficacy of this compound.

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 3d (a 2-morpholino-4-anilinoquinoline) | HepG2 | 8.50 | [1] |

| Compound 3c (a 2-morpholino-4-anilinoquinoline) | HepG2 | 11.42 | [1] |

| Compound 3e (a 2-morpholino-4-anilinoquinoline) | HepG2 | 12.76 | [1] |

| Sorafenib (Reference Drug) | HepG2 | 5.2 | [1] |

| Compound 30 (a 6,7-dialkoxy-4-anilinoquinazoline) | A431 | 3.5 | [5] |

| Compound 33 (a 6,7-dialkoxy-4-anilinoquinazoline) | A431 | 3 | [5] |

| Gefitinib (Reference Drug) | A431 | Not specified | [5] |

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Activity Metric | Result | Reference |

| 4-(Phenylsulfonyl)morpholine | P. aeruginosa 03 | MIC reduction of Amikacin | 312.5 µg/mL to 39.06 µg/mL | [8] |

| 4-anilinocoumarin derivative (4a') | S. aureus | Zone of Inhibition (mm) | 5.905 ± 1.011 | [10] |

| 4-anilinocoumarin derivative (4d') | S. aureus | Zone of Inhibition (mm) | 6.145 ± 1.138 | [10] |

| 4-anilinocoumarin derivative (4h') | S. aureus | Zone of Inhibition (mm) | 6.595 ± 0.021 | [10] |

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments that could be employed in the preliminary biological screening of this compound, based on protocols used for its analogs.

In Vitro Anticancer Activity - MTT Assay

This protocol is based on the methodology used for screening 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line.[1]

Objective: To determine the cytotoxic effect of the test compound on a cancer cell line.

Materials:

-

HepG2 (human liver cancer) cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (this compound)

Procedure:

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plates for another 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity - Rat Paw Edema Model

This protocol is based on the methodology used to evaluate the anti-inflammatory activity of 4-(methylsulfonyl)aniline derivatives.[6][7]

Objective: To assess the in vivo acute anti-inflammatory effect of the test compound.

Materials:

-

Wistar rats (150-200 g)

-

Test compound (this compound)

-

Reference drug (e.g., Diclofenac sodium)

-

Egg albumin (phlogogenic agent)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups (at various doses).

-

Compound Administration: Administer the test compound and the reference drug orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour) post-drug administration, inject 0.1 mL of 1% egg albumin solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180, 240 minutes) after the induction of edema.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Activity - Broth Microdilution Method

This protocol is based on the methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compound (this compound)

-

Positive control antibiotic (e.g., Gentamicin)

-

Resazurin (viability indicator)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by adding a viability indicator like resazurin.

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways that could be relevant to the biological activity of this compound.

References

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of new morpholino anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ycmou.ac.in [ycmou.ac.in]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has emerged as a privileged scaffold in medicinal chemistry. Its frequent appearance in a wide array of FDA-approved drugs and clinical candidates is a testament to its remarkable ability to confer advantageous physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the morpholine moiety, detailing its impact on drug design, presenting quantitative data, outlining key experimental protocols, and visualizing its role in critical biological pathways.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The strategic incorporation of a morpholine ring into a drug candidate can significantly enhance its drug-like properties. This is attributed to a unique combination of features inherent to the morpholine structure.

Physicochemical Properties

The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall saturated nature of the ring contributes to appropriate lipophilicity for membrane permeability.[1][2] The nitrogen atom's basicity (pKa ≈ 8.7) is attenuated compared to piperidine due to the electron-withdrawing effect of the oxygen atom.[3] This reduced basicity can be advantageous in minimizing off-target effects associated with highly basic amines.

Table 1: Physicochemical Properties of Selected Morpholine-Containing Drugs

| Drug | Therapeutic Area | pKa | LogP | Aqueous Solubility |

| Gefitinib | Anticancer | 5.4, 7.2[4] | 3.2[4] | Sparingly soluble ( |

| Linezolid | Antibiotic | - | 0.5 | 3 mg/mL |

| Reboxetine | Antidepressant | 9.3 | 3.1 | 0.1 - 1 mg/mL |

Note: Data is compiled from various sources and may vary depending on the experimental conditions.

ADME Properties

The morpholine moiety positively influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.

-

Solubility and Permeability: The hydrophilic nature of the oxygen atom can improve aqueous solubility, which is often a limiting factor in drug development.[3] Furthermore, the balanced lipophilicity of the morpholine ring can facilitate passive diffusion across biological membranes, including the blood-brain barrier (BBB).[1][5]

-

Metabolic Stability: The morpholine ring is generally considered more metabolically stable than the analogous piperidine ring.[6] The electron-withdrawing oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[6] However, it is not metabolically inert and can undergo N-dealkylation, ring oxidation, or N-oxidation.[7]

Table 2: Comparative Metabolic Stability of Morpholine vs. Piperidine Analogs (Illustrative Data)

| Compound | Scaffold | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analog A | Morpholine | 65 | 15 |

| Analog B | Piperidine | 25 | 40 |

This table presents illustrative data to highlight typical trends. Actual values are compound-dependent.

The Morpholine Moiety in FDA-Approved Drugs

The versatility of the morpholine scaffold is evident in its presence in drugs across various therapeutic areas, most notably in oncology and infectious diseases.

Gefitinib: An EGFR Tyrosine Kinase Inhibitor

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC). The morpholine moiety in gefitinib is crucial for its pharmacokinetic profile, contributing to its oral bioavailability.

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which drive cell proliferation and survival. Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and thereby inhibiting downstream signaling.

Caption: EGFR signaling cascade and its inhibition by Gefitinib.

Linezolid: An Oxazolidinone Antibiotic

Linezolid (Zyvox®) is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The morpholine ring in linezolid is a key structural feature contributing to its antibacterial activity and favorable pharmacokinetic properties.

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex. This unique mechanism of action reduces the likelihood of cross-resistance with other protein synthesis inhibitors.

Caption: Inhibition of bacterial protein synthesis initiation by Linezolid.

Morpholine as a Privileged Scaffold in Kinase Inhibition

The morpholine moiety is frequently found in kinase inhibitors, where it can engage in key interactions within the ATP-binding pocket and contribute to improved pharmacokinetic properties. The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and numerous morpholine-containing inhibitors targeting this pathway have been developed.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of cell growth and survival.

Caption: The PI3K/Akt/mTOR signaling pathway and targets of morpholine inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of morpholine-containing compounds.

General Synthesis of 2-Substituted Morpholines

This protocol describes a general method for the synthesis of 2-substituted morpholines from aziridines and haloalcohols.

Materials:

-

Aziridine derivative

-

Haloalcohol (e.g., 2-chloroethanol, 2-bromoethanol)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a round-bottom flask, add the aziridine (1 equivalent), ammonium persulfate (2 equivalents), and the haloalcohol (10 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aziridine is consumed.

-

Add THF to the reaction mixture, followed by the addition of KOH (e.g., 3 equivalents).

-

Continue stirring at room temperature for several hours or until the cyclization is complete, as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted morpholine.[8][9]

Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound and positive control (e.g., a compound with known metabolic instability)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) containing an internal standard

-

96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

In a 96-well plate, add the test compound or control to the phosphate buffer.

-

Pre-warm the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (minus-cofactor), add an equivalent volume of phosphate buffer.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold ACN with an internal standard.

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[10][11][12][13]

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

The PAMPA-BBB assay is a non-cell-based in vitro model used to predict the passive permeability of compounds across the blood-brain barrier.

Materials:

-

96-well filter plate (donor plate) and 96-well acceptor plate

-

Porcine brain lipid extract

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compounds and standards with known BBB permeability

-

UV-Vis plate reader or LC-MS/MS system

Procedure:

-

Prepare a lipid solution by dissolving porcine brain lipid in dodecane.

-

Coat the filter of each well in the donor plate with the lipid solution and allow the solvent to evaporate.

-

Fill the acceptor plate wells with PBS.

-

Prepare solutions of the test compounds and standards in PBS (donor solutions).

-

Add the donor solutions to the wells of the lipid-coated donor plate.

-

Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

-

Calculate the permeability coefficient (Papp) to estimate the compound's ability to cross the artificial membrane.[14]

Conclusion

The morpholine moiety is a powerful tool in the medicinal chemist's arsenal. Its ability to favorably modulate physicochemical and pharmacokinetic properties has cemented its status as a privileged scaffold in drug discovery. A thorough understanding of its impact on solubility, metabolic stability, and target engagement, as demonstrated in successful drugs like gefitinib and linezolid, will continue to guide the design of future therapeutics. The experimental protocols and pathway visualizations provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the potential of the morpholine ring in their pursuit of novel and improved medicines.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Transparent Machine Learning Model to Understand Drug Permeability through the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 13. mttlab.eu [mttlab.eu]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Morpholinosulfonyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(morpholinosulfonyl)aniline and its derivatives. This scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The protocols outlined below offer detailed, step-by-step procedures for the synthesis of the core structure and its subsequent functionalization.

Introduction

The this compound moiety is a versatile building block in drug discovery. The sulfonamide group, combined with the morpholine ring, imparts favorable physicochemical properties, including improved solubility and metabolic stability. The primary amino group on the aniline ring serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and voltage-gated sodium channel Nav1.7, making them attractive candidates for the development of new anti-inflammatory and analgesic drugs.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

-

Synthesis of the this compound Core: This involves the construction of the primary aniline compound, which can then be used as a key intermediate.

-

N-Functionalization of this compound: This approach utilizes the readily available this compound and modifies the primary amino group to generate a library of derivatives.

Protocol 1: Synthesis of the this compound Core

This protocol details a common two-step procedure for the synthesis of this compound, starting from 4-nitrobenzenesulfonyl chloride.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 4-(4-Nitrophenylsulfonyl)morpholine

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Morpholine

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in DCM.

-

Add the morpholine solution dropwise to the cooled 4-nitrobenzenesulfonyl chloride solution over 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-nitrophenylsulfonyl)morpholine.

Step 2: Synthesis of this compound

Materials:

-

4-(4-Nitrophenylsulfonyl)morpholine

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

2M Ammoniacal methanol solution

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

-

Suspend 4-(4-nitrophenylsulfonyl)morpholine (1.0 eq) in a mixture of methanol and a 2M methanolic solution of ammonia.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the suspension.

-

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a solid.

Protocol 2: N-Functionalization of this compound

This section provides general protocols for the N-acylation and N-alkylation of the parent this compound to generate a diverse library of derivatives.

A. N-Acylation

General Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Add a base (1.1-1.5 eq), such as triethylamine or pyridine, to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add the acylating agent (1.1 eq), such as an acyl chloride or acid anhydride, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

B. N-Alkylation (Reductive Amination)

General Procedure:

-

To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., DCM, methanol, or 1,2-dichloroethane), add the desired aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation: Biological Activities

The following tables summarize the biological activities of representative this compound derivatives from the literature.

Table 1: Anti-inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives

| Compound | R Group on Aniline Nitrogen | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |

| 1 | 2-(6-Methoxynaphthalen-2-yl)propanoyl | Significantly higher than diclofenac sodium | [1] |

| 2 | 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl | Comparable to diclofenac sodium | [1] |

| 3 | 2-((2,6-Dichlorophenyl)amino)phenylacetyl | Comparable to diclofenac sodium | [1] |

| 4 | 2-((2,3-Dimethylphenyl)amino)benzoyl | Significantly higher than diclofenac sodium | [1] |

Table 2: COX-2 Inhibitory Activity of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Derivatives

| Compound | Substitution on N-phenyl ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5a | 4-H | >100 | 0.45 | >222 |

| 5b | 4-OCH₃ | >100 | 0.28 | >357 |

| 5c | 4-Cl | >100 | 0.35 | >285 |

| 5d | 4-F | >100 | 0.15 | >666 |

| Celecoxib | - | 15 | 0.04 | 375 |

Note: While not direct this compound derivatives, these quinazoline analogs share the N-substituted morpholinoaniline pharmacophore and demonstrate relevant biological activity.

Signaling Pathway Visualizations

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Below are diagrams illustrating the COX-2 inflammatory pathway and the role of the Nav1.7 channel in pain signaling, common targets for this class of compounds.

Caption: The COX-2 inflammatory pathway and the inhibitory action of derivatives.

Caption: The role of the Nav1.7 channel in pain signaling and its inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer a robust foundation for the synthesis of the core structure and its subsequent diversification. The presented data highlights the potential of these derivatives as potent and selective inhibitors of key biological targets. Further exploration of the N-functionalization of the this compound core is warranted to fully elucidate the structure-activity relationships and to identify new drug candidates with improved efficacy and safety profiles.

References